8-ethoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide
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Description
8-ethoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C15H17NO5 and its molecular weight is 291.303. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Synthesis
The scientific interest in compounds structurally related to 8-ethoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide primarily focuses on their synthesis and crystalline structure. A study detailed the crystalline structures of related chromene compounds, highlighting their potential as intermediates in synthesizing biologically active molecules. These structures possess an anti-rotamer conformation about the C-N bond, with variations in the orientation of amide and pyran ring oxygen atoms, indicating the structural flexibility that could influence biological activity (Reis et al., 2013).
Biological Activity and Application
The exploration of chromene derivatives extends to their biological applications, particularly in drug discovery. One potent application is the compound's role as a GPR35 agonist. A closely related compound, 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, has been used as a tool for studying GPR35, a G protein-coupled receptor implicated in various physiological processes. This compound, labeled with tritium, exhibited high affinity for GPR35, suggesting potential therapeutic applications in diseases where GPR35 plays a role (Thimm et al., 2013).
Antitumor Activity
Further, chromene derivatives have been investigated for their antitumor properties. The synthesis and study of S14161, a compound closely related to the one , demonstrated significant antiproliferative activities against a variety of tumor cell lines. Structural modifications led to the discovery of even more potent derivatives, underscoring the importance of chromene-based structures in developing anticancer agents (Yin et al., 2013).
Antioxidant and Antifungal Activities
Chromene derivatives also show promise as antioxidants and antifungal agents. For example, novel ethyl-7-((1-(benzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-oxo-2H-chromene-3-carboxylates exhibited significant antifungal activity against various pathogenic fungal strains and potent antioxidant activity. These activities suggest their potential as therapeutic agents in managing oxidative stress-related diseases and fungal infections (Shaikh et al., 2016).
Properties
IUPAC Name |
8-ethoxy-N-(2-methoxyethyl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-3-20-12-6-4-5-10-9-11(15(18)21-13(10)12)14(17)16-7-8-19-2/h4-6,9H,3,7-8H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADYKRRJDZEIOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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